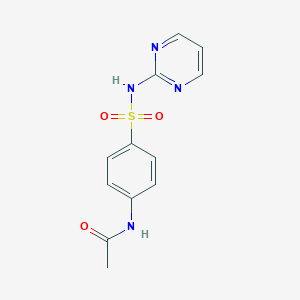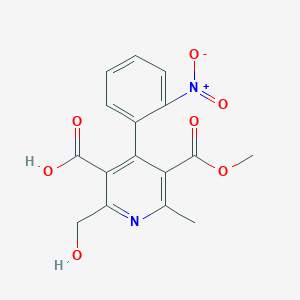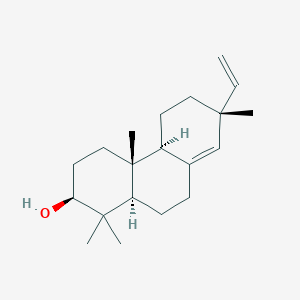
Methyl cyclopentylphenylglycolate
Descripción general
Descripción
Methyl cyclopentylphenylglycolate, also known as MCPG, is a compound with the molecular formula C14H18O3 . It is characterized by its methyl, cyclopentyl, phenyl, and glycolate functional groups . This compound is known for its use in the fragrance industry .
Molecular Structure Analysis
The molecular structure of Methyl cyclopentylphenylglycolate consists of a cyclopentyl ring, a phenyl ring, and a glycolate group . The IUPAC name for this compound is methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate . The InChIKey, a unique identifier for the compound, is FGMUSNHTKNGVQD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl cyclopentylphenylglycolate is a colorless liquid . It has a molecular weight of 234.29 g/mol . The compound has a density of 1.16, a boiling point of 357.5 °C at 760 mmHg, and a flash point of 147.7 °C . It appears as a white to yellow crystalline powder .Aplicaciones Científicas De Investigación
Pharmaceuticals and Drug Development
Methyl cyclopentylphenylglycolate is used as a pharmaceutical secondary standard and certified reference material . It’s used in quality control processes by pharma laboratories and manufacturers . It’s also used in the production of Glycopyrrolate, a medication used to treat chronic obstructive pulmonary disease and peptic ulcer disease .
Organic Synthesis
This compound is useful in organic synthesis . It can be used as a starting material or intermediate in the synthesis of more complex organic compounds. The exact applications can vary widely depending on the specific reactions and processes involved.
Chemical Research
Methyl cyclopentylphenylglycolate can be used in chemical research, particularly in studies involving methylation . Methylation is a common modification in many biological processes, and understanding its effects is crucial for the rational design and optimization of bioactive molecules .
Biochemistry
In biochemistry, this compound could potentially be involved in studies related to protein methylation . Protein methylation is a post-translational modification that plays a key role in various biological processes, including gene expression, protein function, and signal transduction .
Material Science
While there’s no direct evidence of Methyl cyclopentylphenylglycolate being used in material science, its chemical properties could potentially make it useful in this field. For instance, its solubility characteristics and stability could be beneficial in the development of certain types of materials .
Environmental Science
Although there’s no direct evidence of Methyl cyclopentylphenylglycolate being used in environmental science, its involvement in various chemical processes could potentially have implications for environmental studies. For example, understanding the behavior of such compounds in the environment could be important for assessing the environmental impact of certain industrial processes .
Mecanismo De Acción
Methyl cyclopentylphenylglycolate, also known as methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate, is a chemical compound with the molecular formula C14H18O3 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known to be involved in organic synthesis
Biochemical Pathways
As a compound used in organic synthesis
Pharmacokinetics
The compound has a predicted density of 1.160±0.06 g/cm3 . It is slightly soluble in DMSO, Ethyl Acetate, and Methanol
Action Environment
The compound is recommended to be stored in a dry room at room temperature , suggesting that moisture and temperature may affect its stability
Propiedades
IUPAC Name |
methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-17-13(15)14(16,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8,12,16H,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMUSNHTKNGVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864908 | |
| Record name | Methyl cyclopentyl(hydroxy)phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19833-96-6 | |
| Record name | Methyl α-cyclopentyl-α-hydroxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19833-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl cyclopentylmandelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019833966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19833-96-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl cyclopentylphenylglycolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL CYCLOPENTYLMANDELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUE5YDO74D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of Methyl cyclopentylphenylglycolate and how was it characterized?
A1: Methyl cyclopentylphenylglycolate is an organic compound with the following structure: A cyclopentyl group attached to a benzene ring, which is further connected to a central carbon atom. This central carbon atom is bonded to a hydroxyl group (-OH), a methyl ester group (-COOCH3), and a hydrogen atom. []
Q2: How was Methyl cyclopentylphenylglycolate synthesized, and what was the overall yield?
A2: The synthesis of Methyl cyclopentylphenylglycolate involved a three-step process: []
Q3: What is the relevance of studying the interfacial adsorption of Methyl cyclopentylphenylglycolate?
A3: Methyl cyclopentylphenylglycolate (I) has been identified as a psychotomimetic agent with anticholinergic properties. [] Understanding its interaction with biological membranes is crucial for comprehending its pharmacological activity. The study investigated the compound's oil-water partitioning and interfacial adsorption using didodecyl phosphate (II) as a model lipid system. [] This approach helps researchers understand how the drug might interact with and permeate through lipid bilayers, which are essential components of cell membranes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B23471.png)


![2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B23486.png)


